1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
The compound “(2-Chloro-1,3-thiazol-5-yl)methanol” is a solid with a molecular weight of 149.60 . Another compound, “(2-chloro-1,3-thiazol-5-yl)methyl acetate”, has a molecular weight of 191.64 . These compounds are related to the one you’re asking about, as they share the “(2-Chloro-1,3-thiazol-5-yl)methyl” moiety.
Molecular Structure Analysis
The crystal structure of a biologically active compound “(E)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine” has been investigated . This compound shares the “(2-chloro-1,3-thiazol-5-yl)methyl” moiety with the compound you’re interested in.Physical and Chemical Properties Analysis
“(2-chloro-1,3-thiazol-5-yl)methyl acetate” is a low melting solid with a melting point of 75 - 80°C at 1mm Hg . It’s stored under inert gas at 4°C .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine" involves various chemical reactions aimed at creating targeted molecular structures with potential biological activities. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was reported, highlighting a condensation reaction strategy under basic conditions. This synthesis was followed by comprehensive spectroscopic analysis and X-ray diffraction studies to confirm the compound's structure. The compound exhibited moderate anthelmintic activity in biological evaluation tests (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Pharmacological Activities
Research into the pharmacological activities of piperazine derivatives, including structures similar to "this compound," has identified potential antimicrobial and antitumor properties. For example, a study on the antimycobacterial activity of 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids demonstrated significant inhibitory effects against Mycobacterium tuberculosis. This highlights the compound's relevance in the development of new antimycobacterial agents (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).
Molecular Docking Studies
Molecular docking studies have become a crucial tool in the discovery of compounds with specific biological targets. A study involving the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole presented docking analyses to predict the compound's interaction with biological targets. These studies are pivotal in understanding the molecular basis of the compound's potential therapeutic effects (Balaraju, Kalyani, & Laxminarayana, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3S/c15-14-17-9-11(20-14)10-18-5-7-19(8-6-18)13-4-2-1-3-12(13)16/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKZJKUUUEFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324642 |
Source
|
Record name | 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818073 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303987-42-0 |
Source
|
Record name | 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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